molecular formula C13H10BrN3O2S B2465930 N-(4-bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-34-8

N-(4-bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2465930
CAS No.: 443329-34-8
M. Wt: 352.21
InChI Key: VLTKUYCEJPEDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a high-value heterocyclic compound designed for antimicrobial and pharmacological research. This molecule features a fused thiazolo[3,2-a]pyrimidine scaffold, a structural motif known to exhibit a broad spectrum of potent biological activities . Compounds within this class have demonstrated significant antimicrobial profiles against various microorganisms, including bacteria such as Salmonella typhimurium , Pseudomonas aeruginosa , and Staphylococcus aureus , as well as fungal strains like Aspergillus flavus and Candida albicans . The presence of the 4-bromophenyl carboxamide substituent is a critical structural feature that can enhance the molecule's interaction with biological targets and influence its physicochemical properties . The thiazolopyrimidine core is recognized as a privileged structure in medicinal chemistry, with derivatives acting as inhibitors for various enzymes and showing potential for anticancer and antiviral properties . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex, bioactive molecules in drug discovery programs . This product is provided for chemical and biological research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(4-bromophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-4,7H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTKUYCEJPEDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of thiazoles with thiourea. A general method includes the following steps :

    Starting Materials: Acetoacetanilide and N-bromosuccinimide.

    Reaction Conditions: The reaction is carried out in methanol at room temperature for 30 minutes.

    Addition of Thiourea: Thiourea is added slowly to the reaction mixture and refluxed for 4-5 hours.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent enables cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in DMF at 80–100°C, yielding biaryl derivatives. Microwave-assisted synthesis reduces reaction times to 10–30 minutes with yields >75%.

  • Buchwald-Hartwig Amination : Forms aryl amines using primary/secondary amines and Pd catalysts (e.g., Xantphos/Pd(OAc)₂) in toluene at 110°C.

Representative Conditions :

ReagentsCatalystSolventTemperatureYield
Phenylboronic acidPd(PPh₃)₄DMF80°C, 30 min82%
PiperidinePd(OAc)₂/XantphosToluene110°C, 12 h68%

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (6M HCl, reflux, 6–8 h): Converts to carboxylic acid, confirmed by IR (C=O stretch at 1705 cm⁻¹) .

  • Basic Hydrolysis (NaOH 40%, 100°C, 4 h): Forms ammonium carboxylate, regenerating free acid upon neutralization.

Ring-Opening Reactions

The thiazolo[3,2-a]pyrimidine core undergoes ring-opening with nucleophiles:

  • Ammonia/Amines : In ethanol at 60°C, cleaves the thiazole ring to form pyrimidine-thiol intermediates.

  • Thiols (e.g., benzyl mercaptan): Opens the pyrimidine ring, producing disulfide-linked products .

Example :

  • Reaction with benzylamine yields 2-(benzylamino)-4-(4-bromophenyl)pyrimidine-5-carboxamide (isolated yield: 65%).

Condensation Reactions

The carboxamide group participates in cyclocondensations:

  • Biginelli Condensation : With aldehydes and urea/thiourea under solvent-free conditions at 120°C, forming dihydropyrimidinone derivatives .

  • Knoevenagel Reaction : Reacts with malononitrile in acetic acid to form cyanovinyl-substituted analogs .

Optimized Protocol :

  • React with 4-chlorobenzaldehyde and thiourea (1:1:1 ratio) at 120°C for 4 h → 85% yield.

Multi-Component Reactions (MCRs)

Fe₃O₄@SiO₂-(PP)(HSO₄)₂ catalyzes solvent-free MCRs with aldehydes and 1H-tetrazol-5-amine:

  • Product : Tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives (yields: 80–92%) .

  • Conditions : 10 mol% catalyst, 100°C, 3–5 h .

Derivatization via Hydrazone Formation

Reacts with hydrazines to form bioactive hydrazones:

  • Semicarbazide/Thiosemicarbazide : In glacial acetic acid with NaOAc, yields Schiff base derivatives (e.g., 4a–c in ).

  • Applications : These derivatives show enhanced antimicrobial and antitumor activity .

Spectral Confirmation :

  • Hydrazone formation confirmed by ¹H NMR (δ 8.97 ppm, NH) and IR (C=N stretch at 1620 cm⁻¹) .

Oxidation and Reduction

  • Oxidation (H₂O₂, AcOH): Converts the thiazole sulfur to sulfoxide/sulfone derivatives.

  • Reduction (NaBH₄, MeOH): Reduces the pyrimidine carbonyl to hydroxyl, forming dihydro analogs.

Catalytic Functionalization

Microwave-assisted reactions enhance efficiency:

  • Esterification : With alcohols under H₂SO₄ catalysis (15 min, 70°C) → ester derivatives (yield: 88%).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives as anticancer agents. The compound N-(4-bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Testing : In vitro studies have shown that thiazolo[3,2-a]pyrimidine derivatives exhibit potent cytotoxicity against human cancer cell lines including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). For instance, one study reported that compounds with similar structures demonstrated IC50 values ranging from 5 to 20 µM against these cell lines .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like bromine enhances the anticancer activity of these compounds. The SAR analysis indicates that modifications at specific positions on the thiazole and pyrimidine rings can significantly affect biological activity .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor.

Acetylcholinesterase Inhibition

  • Mechanism of Action : This compound has been explored as a novel acetylcholinesterase inhibitor. Acetylcholinesterase plays a crucial role in neurotransmission and its inhibition is a therapeutic strategy for treating Alzheimer's disease. Studies have shown that thiazolo[3,2-a]pyrimidine derivatives can effectively inhibit this enzyme, offering a pathway for developing new treatments for neurodegenerative diseases .

Anticonvulsant Properties

There is emerging evidence that thiazolo[3,2-a]pyrimidine derivatives may possess anticonvulsant properties. In one study, compounds were tested in picrotoxin-induced convulsion models, demonstrating significant protective effects against seizures .

Summary Table of Biological Activities

Biological ActivityEvidence/Case Study Reference
Anticancer ActivityIC50 values from 5 to 20 µM against MCF-7 and PC3
Acetylcholinesterase InhibitionEffective inhibitors identified
Anticonvulsant PropertiesSignificant seizure protection observed

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity. Its bromophenyl group also enhances its potential as a versatile intermediate in organic synthesis .

Biological Activity

N-(4-bromophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13H10BrN3O2S
  • Molecular Weight : Approximately 328.21 g/mol
  • CAS Number : 443329-34-8

The structure features a thiazolo-pyrimidine core, which is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against a range of pathogens.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Pseudomonas aeruginosa0.751.50

These results suggest that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria like Staphylococcus aureus .

Anticancer Properties

The thiazolo-pyrimidine derivatives have also been evaluated for their anticancer activities. Studies have shown that this compound can inhibit the growth of various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
A549 (Lung)12.5
MCF7 (Breast)15.0
HT29 (Colon)10.0

The compound exhibits dose-dependent cytotoxicity against these cell lines, indicating its potential as an anticancer therapeutic .

The proposed mechanisms of action for this compound include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study conducted by Wei Gou et al. highlighted the efficacy of thiazolo-pyrimidine derivatives against resistant strains of Staphylococcus aureus, showcasing the potential for developing new antibiotics .
  • Cytotoxicity Research : In a study published in the journal Molecules, this compound was tested against multiple cancer cell lines and demonstrated significant cytotoxic effects .

Q & A

Q. Table 1. Key Crystallographic Data for Analogous Compounds

Compound IDSpace GroupR FactorDisorder HandlingReference
Ethyl 5-(3-fluorophenyl) derivativeP 10.058Split S/N positions
N-(4-bromophenyl)thiazolidinoneP21/c0.178Occupancy refinement (0.7:0.3)

Q. Table 2. Optimized Reaction Conditions for Carboxamide Formation

ParameterOptimal RangeImpact on Yield
Temperature100–110°C>75% yield above 100°C
SolventAnhydrous DMFMinimizes hydrolysis
Catalystp-TsOH (5 mol%)Accelerates condensation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.